

# An In-depth Technical Guide to Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

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## Compound of Interest

**Compound Name:** Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

**Cat. No.:** B041211

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## Abstract

**Methyl (S)-(-)-N-Z-aziridine-2-carboxylate**, a chiral aziridine derivative, is a pivotal building block in modern organic synthesis. Its inherent ring strain and defined stereochemistry make it a valuable precursor for the asymmetric synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and enzyme inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis from L-serine methyl ester hydrochloride, and an analysis of its key spectroscopic data. Furthermore, it explores its synthetic utility through common reaction pathways, such as nucleophilic ring-opening, and its application in the synthesis of complex molecules.

## Chemical and Physical Properties

**Methyl (S)-(-)-N-Z-aziridine-2-carboxylate**, also known as (S)-1-(Benzylloxycarbonyl)-2-(methoxycarbonyl)aziridine or (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester, is a colorless to pale yellow oil at room temperature. Its key properties are summarized in the table below.

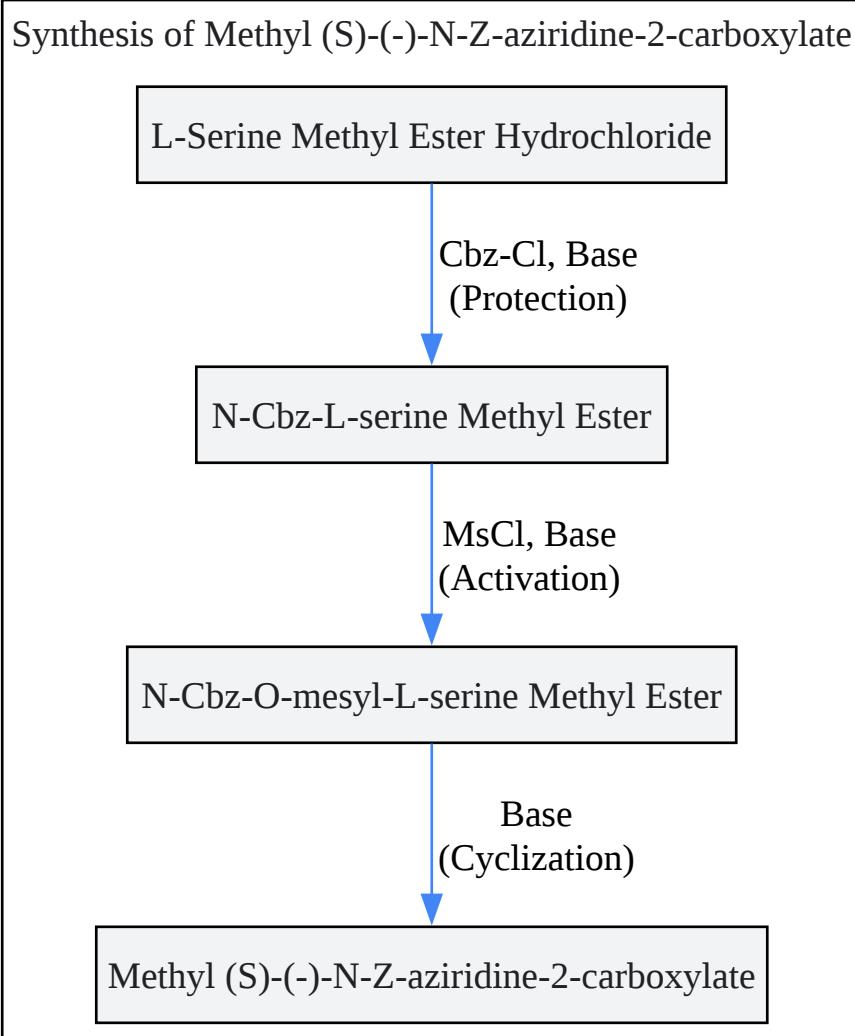
Property	Value
CAS Number	104597-98-0
Molecular Formula	C <sub>12</sub> H <sub>13</sub> NO <sub>4</sub>
Molecular Weight	235.24 g/mol
Appearance	Colorless to yellow liquid
Density	1.19 g/mL at 25 °C
Boiling Point	160 - 165 °C at 2 mmHg
Optical Rotation	[ $\alpha$ ] <sup>20</sup> /D ~ -25° (c=1 in toluene)
Refractive Index	n <sup>20</sup> /D 1.519
Solubility	Soluble in DMF, DMSO, and Ethanol

## Synthesis

The most common and stereospecific synthesis of **Methyl (S)-(-)-N-Z-aziridine-2-carboxylate** originates from the readily available chiral pool amino acid, L-serine. The synthesis involves a three-step sequence: N-protection, hydroxyl group activation, and intramolecular cyclization.

## Synthetic Pathway

The overall synthetic transformation is depicted in the following workflow:



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Caption: Synthetic workflow for **Methyl (S)-(-)-N-Z-aziridine-2-carboxylate**.

## Detailed Experimental Protocol

### Step 1: N-Protection of L-Serine Methyl Ester Hydrochloride

- To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of ethyl acetate and water, cool the mixture to 0 °C in an ice bath.
- Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise to neutralize the hydrochloride and basify the reaction mixture.

- Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous work-up. If a biphasic system was used, separate the organic layer. If DCM was used, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine methyl ester as a crude product, which can be purified by column chromatography on silica gel.

### Step 2: Activation of the Hydroxyl Group

- Dissolve the N-Cbz-L-serine methyl ester (1.0 eq) in anhydrous DCM or another suitable aprotic solvent and cool the solution to 0 °C.
- Add a non-nucleophilic base, typically triethylamine (1.5 eq).
- Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the cooled solution.
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the formation of the mesylate by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to afford the crude N-Cbz-O-mesyl-L-serine methyl ester, which is often used in the next step without further purification due to its instability.

### Step 3: Intramolecular Cyclization

- Dissolve the crude N-Cbz-O-mesyl-L-serine methyl ester in a suitable solvent like anhydrous tetrahydrofuran (THF) or acetonitrile.
- Add a base to facilitate the intramolecular SN2 reaction. A common choice is potassium carbonate (2.0 eq) or another non-nucleophilic inorganic base.
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by TLC.
- After the reaction is complete, filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure **Methyl (S)-(-)-N-Z-aziridine-2-carboxylate**.

## Spectroscopic Data

The structure of **Methyl (S)-(-)-N-Z-aziridine-2-carboxylate** can be confirmed by various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)
δ (ppm)	Assignment
7.40 - 7.30 (m, 5H)	Ar-H
5.18 (s, 2H)	-CH <sub>2</sub> -Ph
3.75 (s, 3H)	-OCH <sub>3</sub>
3.20 (dd, 1H)	Aziridine-H
2.65 (dd, 1H)	Aziridine-H
2.40 (dd, 1H)	Aziridine-H

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~3030	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1750	C=O stretch (ester)
~1710	C=O stretch (carbamate)
~1250	C-O stretch
~1220	C-N stretch

## Mass Spectrometry

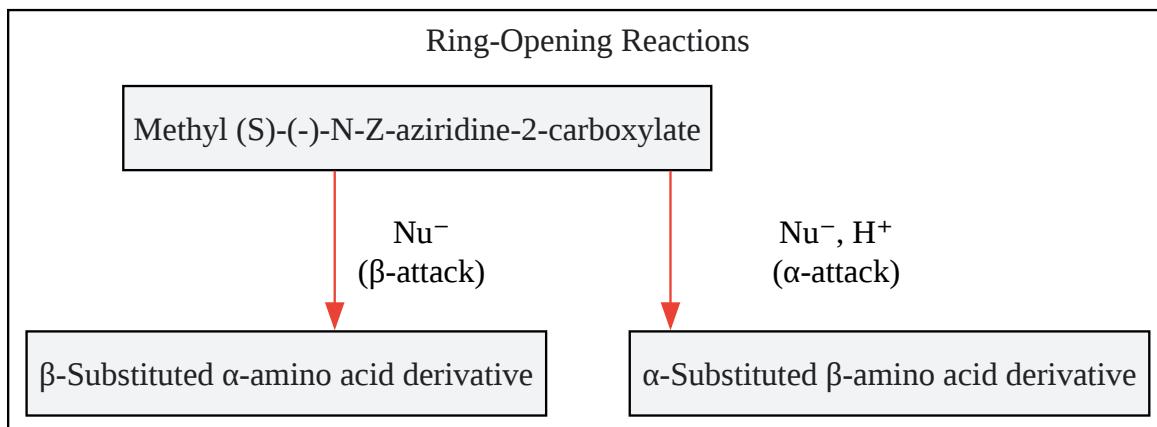
Technique	m/z	Assignment
ESI-MS	236.08	[M+H] <sup>+</sup>
	258.06	[M+Na] <sup>+</sup>

## Synthetic Applications

The primary utility of **Methyl (S)-(-)-N-Z-aziridine-2-carboxylate** lies in its susceptibility to nucleophilic ring-opening reactions. The strained three-membered ring readily opens upon attack by a variety of nucleophiles, leading to the formation of chiral  $\alpha$ - or  $\beta$ -amino acid derivatives.

## Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. In general, under neutral or basic conditions, nucleophiles tend to attack the less substituted  $\beta$ -carbon (C3), while under acidic conditions, which activate the aziridine nitrogen, attack at the more substituted  $\alpha$ -carbon (C2) can also be observed.



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Caption: Regioselectivity in nucleophilic ring-opening of the aziridine.

This reactivity makes it a valuable intermediate in the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceuticals.

## Conclusion

**Methyl (S)-(-)-N-Z-aziridine-2-carboxylate** is a versatile and highly valuable chiral building block for organic synthesis. Its straightforward preparation from L-serine and its predictable reactivity in nucleophilic ring-opening reactions provide a reliable pathway for the stereoselective synthesis of complex nitrogen-containing molecules. For researchers and professionals in drug development and related fields, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and execution of efficient and stereocontrolled synthetic strategies.

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl (S)-(-)-N-Z-aziridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041211#what-is-methyl-s-n-z-aziridine-2-carboxylate\]](https://www.benchchem.com/product/b041211#what-is-methyl-s-n-z-aziridine-2-carboxylate)

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